4-(3-methoxyphenyl)-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methoxyphenyl)-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a pyrazole ring, and a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methoxyphenyl)-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. The trifluoromethyl group is introduced through radical trifluoromethylation, a process that has gained prominence due to its efficiency and the stability it imparts to the compound . The pyrazole ring is then synthesized and attached to the pyrimidine core under controlled conditions, ensuring the preservation of the trifluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes the use of high-purity reagents and solvents, as well as stringent control of reaction conditions such as temperature, pressure, and pH to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxyphenyl)-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, particularly the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can produce derivatives with modified functional groups.
Scientific Research Applications
4-(3-Methoxyphenyl)-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3-methoxyphenyl)-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity, allowing it to interact effectively with biological molecules. The pyrazole and pyrimidine rings contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound shares the trifluoromethyl group and is used extensively in organocatalysis.
(3-((4-methoxybenzyl)oxy)-5-methylphenyl)trimethylsilane: Another compound with a methoxyphenyl group, used in various organic transformations.
Uniqueness
4-(3-Methoxyphenyl)-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine is unique due to its combination of a trifluoromethyl group, pyrazole ring, and pyrimidine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C30H25F3N4O |
---|---|
Molecular Weight |
514.5 g/mol |
IUPAC Name |
4-(3-methoxyphenyl)-2-[4-methyl-3,5-bis(4-methylphenyl)pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C30H25F3N4O/c1-18-8-12-21(13-9-18)27-20(3)28(22-14-10-19(2)11-15-22)37(36-27)29-34-25(17-26(35-29)30(31,32)33)23-6-5-7-24(16-23)38-4/h5-17H,1-4H3 |
InChI Key |
SHNHPMWRYKAXNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NN2C3=NC(=CC(=N3)C(F)(F)F)C4=CC(=CC=C4)OC)C5=CC=C(C=C5)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.